Cas no 1198416-29-3 (5-(2-Fluorophenyl)-2-methoxypyridine)
5-(2-Fluorophenyl)-2-methoxypyridine Chemical and Physical Properties
Names and Identifiers
-
- 5-(2-fluorophenyl)-2-methoxypyridine
- 5-(2-Fluorophenyl)-2-methoxypyridine
-
- Inchi: 1S/C12H10FNO/c1-15-12-7-6-9(8-14-12)10-4-2-3-5-11(10)13/h2-8H,1H3
- InChI Key: UDIWHZDIMFRYII-UHFFFAOYSA-N
- SMILES: FC1C=CC=CC=1C1C=NC(=CC=1)OC
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 200
- XLogP3: 2.9
- Topological Polar Surface Area: 22.1
5-(2-Fluorophenyl)-2-methoxypyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029000552-250mg |
5-(2-Fluorophenyl)-2-methoxypyridine |
1198416-29-3 | 95% | 250mg |
$1058.40 | 2023-09-04 | |
| Alichem | A029000552-500mg |
5-(2-Fluorophenyl)-2-methoxypyridine |
1198416-29-3 | 95% | 500mg |
$1701.85 | 2023-09-04 | |
| Alichem | A029000552-1g |
5-(2-Fluorophenyl)-2-methoxypyridine |
1198416-29-3 | 95% | 1g |
$3068.70 | 2023-09-04 |
5-(2-Fluorophenyl)-2-methoxypyridine Related Literature
-
Xiao Liu,Jun Xu,Yinyun Lv,Wenyu Wu,Weisheng Liu,Yu Tang Dalton Trans., 2013,42, 9840-9846
-
Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
-
Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
-
Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
Additional information on 5-(2-Fluorophenyl)-2-methoxypyridine
Introduction to 5-(2-Fluorophenyl)-2-methoxypyridine (CAS No. 1198416-29-3)
5-(2-Fluorophenyl)-2-methoxypyridine, identified by the Chemical Abstracts Service Number (CAS No.) 1198416-29-3, is a significant compound in the realm of pharmaceutical and chemical research. This heterocyclic aromatic amine features a pyridine core substituted with a 2-fluorophenyl group and a methoxy moiety, making it a versatile intermediate in the synthesis of various biologically active molecules. The presence of the fluorine atom and the methoxy group imparts unique electronic and steric properties, which are highly valued in medicinal chemistry for modulating binding affinities and metabolic stability.
The compound's structural attributes have garnered attention in recent years due to its potential applications in drug discovery. Pyridine derivatives are well-documented for their role in pharmaceuticals, often serving as key structural motifs in kinase inhibitors, antiviral agents, and central nervous system (CNS) therapeutics. The fluorophenyl substituent, in particular, has been extensively studied for its ability to enhance binding interactions with biological targets, often through favorable hydrophobic interactions and π-stacking effects.
In the context of modern drug development, 5-(2-Fluorophenyl)-2-methoxypyridine has been explored as a building block for more complex scaffolds. Its methoxy group provides a site for further functionalization, enabling the construction of diverse pharmacophores. Recent studies have highlighted its utility in the synthesis of novel small-molecule inhibitors targeting protein-protein interactions and enzyme inhibition. For instance, derivatives of this compound have shown promise in preclinical models as modulators of signaling pathways implicated in inflammation and cancer.
The fluorine atom at the 2-position of the phenyl ring is a critical feature that influences the compound's reactivity and bioactivity. Fluorinated aromatic compounds are known to exhibit improved pharmacokinetic profiles, including enhanced lipophilicity and reduced susceptibility to metabolic degradation. This has made them particularly attractive for developing drugs with prolonged half-lives and improved therapeutic efficacy. The methoxy group further contributes to these properties by stabilizing the molecule against oxidative degradation and enhancing its solubility in both aqueous and lipid environments.
Recent advances in computational chemistry have facilitated the rational design of molecules based on 5-(2-Fluorophenyl)-2-methoxypyridine. Techniques such as molecular docking and quantum mechanical calculations have been employed to predict binding affinities and optimize lead structures. These computational approaches have accelerated the discovery process by allowing researchers to screen large libraries of derivatives virtualy before conducting wet-lab synthesis. This synergy between computational methods and experimental chemistry has been instrumental in identifying potent candidates for further development.
Moreover, the synthesis of 5-(2-Fluorophenyl)-2-methoxypyridine itself presents an interesting challenge due to its heterocyclic nature. Multi-step synthetic routes involving palladium-catalyzed cross-coupling reactions, nucleophilic substitution, and cyclization strategies have been reported. These synthetic methodologies not only highlight the compound's structural complexity but also showcase the ingenuity of modern organic synthesis in constructing such intricate molecules. The availability of high-quality starting materials and advanced catalytic systems has made it feasible to produce this compound with high purity and yield.
The biological activity of 5-(2-Fluorophenyl)-2-methoxypyridine has been investigated across multiple therapeutic areas. In oncology, for example, derivatives of this compound have demonstrated inhibitory effects on tyrosine kinases involved in tumor growth and progression. Preclinical data suggest that these inhibitors can disrupt aberrant signaling pathways that drive cancer cell proliferation, offering a promising strategy for targeted therapy. Similarly, studies in neurology have explored its potential as an antagonist at certain neurotransmitter receptors, which could be relevant for treating neurological disorders characterized by dysregulated neuronal activity.
In addition to its applications in drug discovery, 5-(2-Fluorophenyl)-2-methoxypyridine has found utility as a ligand in chemical probes used for studying protein function. Its ability to interact with specific biological targets makes it a valuable tool for elucidating mechanisms of action at the molecular level. Researchers have utilized this compound to develop fluorescent probes that enable real-time visualization of protein dynamics in living cells, providing insights into cellular processes that are otherwise difficult to observe.
The future prospects of 5-(2-Fluorophenyl)-2-methoxypyridine are promising, with ongoing research aimed at expanding its applications across pharmaceuticals and materials science. Innovations in synthetic methodologies may further streamline its production, while advancements in drug delivery systems could enhance its therapeutic potential. As our understanding of biological pathways continues to evolve, this compound is likely to remain a cornerstone in the development of novel therapeutics.
In conclusion,5-(2-Fluorophenyl)-2-methoxypyridine (CAS No. 1198416-29-3) is a multifaceted compound with significant implications for pharmaceutical research and development. Its unique structural features make it a valuable intermediate for synthesizing biologically active molecules, while its inherent properties contribute to improved drug-like characteristics. As scientific exploration progresses,5-(2-Fluorophenyl)-2-methoxypyridine will undoubtedly continue to play a pivotal role in advancing our understanding of disease mechanisms and developing innovative treatments.
1198416-29-3 (5-(2-Fluorophenyl)-2-methoxypyridine) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)